molecular formula C7H8N4O2 B14078485 (4,6-Dimethoxypyrimidin-2-yl)cyanamide CAS No. 102739-42-4

(4,6-Dimethoxypyrimidin-2-yl)cyanamide

Cat. No.: B14078485
CAS No.: 102739-42-4
M. Wt: 180.16 g/mol
InChI Key: NIFWDEYDGSTTOM-UHFFFAOYSA-N
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Description

(4,6-Dimethoxypyrimidin-2-yl)cyanamide is a chemical compound with the molecular formula C7H8N4O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a cyanamide group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethoxypyrimidin-2-yl)cyanamide typically involves the reaction of 4,6-dimethoxypyrimidine with cyanamide. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions often involve elevated temperatures and specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step processes, including cyclization, methylation, and condensation reactions. These methods are designed to optimize yield and minimize the production of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethoxypyrimidin-2-yl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary aliphatic amines, dimethyl carbonate, and potassium carbonate. Reaction conditions often involve the use of green solvents like water or isopropanol to promote eco-friendly processes .

Major Products Formed

Major products formed from reactions involving this compound include various heterocyclic compounds, such as imidazoles and oxazoles, which have significant biological and pharmacological activities .

Mechanism of Action

The mechanism of action of (4,6-Dimethoxypyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound’s cyanamide group can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to alterations in their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dimethoxypyrimidin-2-yl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

102739-42-4

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

(4,6-dimethoxypyrimidin-2-yl)cyanamide

InChI

InChI=1S/C7H8N4O2/c1-12-5-3-6(13-2)11-7(10-5)9-4-8/h3H,1-2H3,(H,9,10,11)

InChI Key

NIFWDEYDGSTTOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)NC#N)OC

Origin of Product

United States

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